N-(2-chloro-4-iodophenyl)propanamide

Description

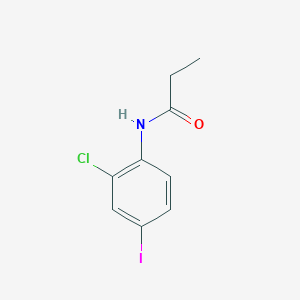

N-(2-Chloro-4-iodophenyl)propanamide is a halogenated aromatic propanamide derivative characterized by a phenyl ring substituted with chlorine at the ortho (position 2) and iodine at the para (position 4) positions, linked to a propanamide group.

Properties

IUPAC Name |

N-(2-chloro-4-iodophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXSVWJEZEZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)propanamide typically involves the reaction of 2-chloro-4-iodoaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(2-chloro-4-iodophenyl)propanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and substituent effects of N-(2-chloro-4-iodophenyl)propanamide and related compounds:

Key Observations:

- Halogen Effects : Chlorine and iodine in the target compound create a mixed electronic profile (electron-withdrawing Cl and polarizable I). This contrasts with propanil (3,4-Cl₂), where adjacent chlorines enhance herbicidal activity , and N-(2-Chloro-4-Fluorophenyl)-2,2-dimethylpropanamide , where fluorine improves stability .

- Steric and Solubility Considerations: Iodine’s large atomic radius may reduce solubility compared to smaller halogens (e.g., F) but could enhance binding in hydrophobic pockets. Hydroxyl or amino groups (e.g., N-(4-aminophenyl)propanamide ) increase polarity and solubility.

Crystallography and Structural Characterization

Tools like SHELX () and ORTEP-3 () are critical for analyzing halogenated propanamides. Iodine’s high electron density facilitates precise crystallographic resolution, making the target compound a candidate for detailed structural studies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chloro-4-iodophenyl)propanamide?

The synthesis typically involves coupling a propanamide derivative with a halogenated aryl amine. Key steps include:

- Acylation : React 2-chloro-4-iodoaniline with propionyl chloride or activated propionic acid derivatives (e.g., HATU-mediated coupling) in anhydrous solvents like dichloromethane or DMF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

- Validation : Confirm purity via thin-layer chromatography (TLC) and melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the presence of the chloro-iodophenyl group and propanamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. How can researchers optimize purification to minimize halogen-related byproducts?

- Solvent Selection : Use chlorinated solvents (e.g., chloroform) for solubility control.

- Precipitation : Add antisolvents like hexane to precipitate the product, followed by vacuum filtration .

- HPLC : Reverse-phase HPLC with C18 columns to separate halogenated impurities .

Q. What reactive sites in the molecule are prone to modification?

- Iodine Substituent : Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling for biaryl synthesis) .

- Amide Bond : Hydrolysis under acidic/basic conditions to yield carboxylic acid and amine intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties?

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .

- Basis Sets : Apply 6-311G(d,p) for lighter atoms and Stuttgart-Dresden pseudopotentials for iodine .

- Validation : Compare computed IR spectra with experimental data to assess accuracy .

Q. What strategies resolve contradictions between computational and experimental data?

- Functional Benchmarking : Test multiple functionals (e.g., B3LYP vs. PBE0) to identify systematic errors in bond length or charge distribution predictions .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in reactivity studies .

Q. How do structural modifications influence biological activity?

- Substituent Effects : Replace iodine with bromine or fluorine to study halogen bonding in enzyme inhibition (e.g., compare with para-chlorofentanyl derivatives) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with targets like opioid receptors .

Q. What crystallographic tools are essential for resolving its solid-state structure?

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation .

- Refinement : SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization .

- Hydrogen Bond Analysis : Apply Etter’s graph set theory to classify intermolecular interactions (e.g., R(8) motifs) .

Q. How can researchers validate its stability under physiological conditions?

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting/decomposition points .

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .

Q. What experimental designs elucidate its mechanism of action in biological systems?

- Enzyme Assays : Measure IC values against serine hydrolases or cytochrome P450 isoforms .

- Receptor Binding : Radioligand displacement assays (e.g., H-naloxone for opioid receptor affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.